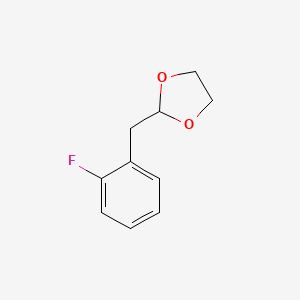

2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene

Description

2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene (CAS: 842123-94-8) is a fluorinated aromatic compound featuring a 1,3-dioxolane ring attached via a methylene bridge to the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to act as a masked carbonyl or hydroxyl group precursor .

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIMXWOVHDDRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374448 | |

| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-94-8 | |

| Record name | 2-[(2-Fluorophenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene typically involves the reaction of 1-fluorobenzene with 1,3-dioxolane in the presence of a suitable catalyst. One common method is the use of a Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, hydroxyl, or amino groups.

Scientific Research Applications

2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: The compound can be employed in the study of biological systems, including enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes and metabolic functions. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Doxofylline (7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione)

- Structure : Combines a xanthine core (purine-2,6-dione) with a 1,3-dioxolane substituent.

- Properties : Acts as a phosphodiesterase inhibitor with bronchodilator effects. The dioxolane group improves bioavailability and reduces side effects compared to theophylline derivatives.

- Applications : Clinically used for asthma and COPD treatment due to its high therapeutic index .

2-(7'-Theophyllinemethyl)-1,3-Dioxolane

- Structure : Theophylline (1,3-dimethylxanthine) linked to a dioxolane ring.

- Properties : Solid with a melting point of 144–145°C. Exhibits moderate toxicity (rat oral LD₅₀: 1022 mg/kg).

- Applications : Serves as a precursor for xanthine-based therapeutics, though less clinically favored than doxofylline due to higher toxicity .

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane

- Structure : Bromine and fluorine substituents on the benzene ring, attached to a dioxolane group.

- Properties: Higher molecular weight (260.06 g/mol) compared to the target compound (182.19 g/mol).

- Applications : Primarily a research chemical; safety data emphasize handling precautions but lack explicit therapeutic applications .

Antifungal 1,3-Dioxolane Derivatives

- Structure: Example: 1-{4-[4-(Adamant-1-yl)phenoxymethyl]-2-(4-bromophenyl)-1,3-dioxolan-2-ylmethyl}imidazole.

- Properties : Bulky adamantyl and bromophenyl groups enhance lipophilicity and membrane penetration.

- Applications : Demonstrated antifungal and antibacterial activity in vitro, highlighting the role of dioxolane in modulating biological activity .

Comparative Data Table

Key Findings and Trends

Role of Substituents :

- Fluorine : Reduces metabolic degradation in this compound, enhancing stability for synthetic applications .

- Bromine : Increases molecular weight and lipophilicity in halogenated analogues, improving membrane permeability in bioactive compounds .

Toxicity Profile :

- Doxofylline’s low toxicity (vs. theophylline derivatives) underscores the therapeutic advantage of dioxolane modifications .

Biological vs. Industrial Utility :

- Dioxolane derivatives with bulky groups (e.g., adamantyl) favor pharmaceutical applications, while simpler fluorinated variants serve as intermediates .

Biological Activity

2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorobenzene moiety and a dioxolane functional group. Its molecular formula is with a molecular weight of approximately 182.20 g/mol. The dioxolane ring contributes to its reactivity, particularly in nucleophilic substitution reactions and enzyme interactions.

Enzyme Interactions

This compound has been shown to interact with various enzymes, notably cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. This interaction suggests that the compound may influence drug metabolism and efficacy.

Formation of Carbon-Carbon Bonds

The compound plays a role in biochemical reactions, particularly in forming carbon-carbon bonds. This property is essential for synthesizing complex organic molecules, making it valuable in organic synthesis.

Influence on Cell Signaling

Research indicates that this compound can modulate cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. By influencing these pathways, it can alter gene expression and affect cellular metabolism.

Impact on Cell Proliferation and Apoptosis

Studies have demonstrated that this compound can affect cell proliferation and differentiation. It has been observed to induce apoptosis in certain cell types, which is critical for understanding its potential therapeutic applications.

Binding to Biomolecules

At the molecular level, the compound exerts its effects by binding to specific biomolecules such as DNA and RNA. This interaction can influence their stability and function, potentially leading to alterations in gene expression.

Enzyme Inhibition

The compound is known to inhibit enzymes like acetylcholinesterase by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters, affecting neural signaling pathways.

Case Study: Enzyme Interaction Studies

In a study focusing on enzyme interactions, this compound was tested for its ability to inhibit cytochrome P450 enzymes. The results indicated a significant inhibition rate, suggesting potential implications for drug-drug interactions in therapeutic settings.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Cell Signaling Modulation | Alters MAPK pathway | |

| Apoptosis Induction | Induces apoptosis in specific cell lines | |

| Gene Expression Regulation | Modulates transcription factors |

Temporal Effects in Laboratory Settings

Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular morphology and metabolic activity. The stability of the compound under standard laboratory conditions was confirmed; however, degradation occurs under extreme pH or high-temperature conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.